Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine
Description
Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine is a heterocyclic amine derivative featuring a 5-methyloxazole core substituted with an ethylamine group at the 2-position. The compound’s molecular formula is inferred as C₇H₁₂N₂O (molecular weight: ~140.18 g/mol), based on related structures in the evidence (e.g., ). The oxazole ring’s electron-rich nature and the ethylamine side chain may influence its pharmacokinetic properties, such as solubility and receptor binding affinity.
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
N-[(5-methyl-1,3-oxazol-2-yl)methyl]ethanamine |
InChI |
InChI=1S/C7H12N2O/c1-3-8-5-7-9-4-6(2)10-7/h4,8H,3,5H2,1-2H3 |
InChI Key |
QNWZFAALEQEZSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=NC=C(O1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Features of Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine and Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Heterocycle | Substituents | Biological Activity | Source |
|---|---|---|---|---|---|---|
| This compound | C₇H₁₂N₂O | 140.18 | Oxazole | 5-methyl, 2-(ethylaminomethyl) | Under investigation | |
| Ethyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine | C₁₂H₁₅N₃O | 217.27 | 1,3,4-Oxadiazole | 5-phenyl, 2-(ethylaminomethyl) | Cholinesterase inhibition | |
| (5-Ethyl-oxazol-2-yl)methylamine | C₇H₁₂N₂O | 140.18 | Oxazole | 5-ethyl, 2-(methylaminomethyl) | Not reported | |
| 5-Methylthiazol-2-amine | C₄H₆N₂S | 114.17 | Thiazole | 5-methyl, 2-amino | Drug impurity (Meloxicam) | |
| N-Methyl-5-(naphthalen-1-yl)oxazol-2-amine | C₁₄H₁₃N₂O | 225.27 | Oxazole | 5-naphthyl, 2-(methylamino) | Kinase inhibition potential |
Key Observations :
- Heterocycle Impact: Oxazole vs. 1,3,4-Oxadiazole: Ethyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine demonstrates acetylcholinesterase inhibition (IC₅₀: ~10 µM), attributed to the oxadiazole ring’s planar structure and π-π stacking with enzyme active sites .
Substituent Effects :
- Alkyl vs. Aryl Groups : Aromatic substituents (e.g., naphthyl in N-Methyl-5-(naphthalen-1-yl)oxazol-2-amine) enhance binding to hydrophobic enzyme pockets, as seen in kinase inhibitors .
- Amine Chain Length : Ethylamine side chains (vs. methyl) may improve solubility in polar solvents, critical for bioavailability .
Key Findings :
- Enzyme Inhibition : Oxadiazole derivatives show superior cholinesterase inhibition compared to oxazole analogues, likely due to enhanced electron-withdrawing effects .
- Kinase Targeting : Bulky aromatic groups (e.g., naphthyl) in oxazole amines improve selectivity for kinase ATP-binding sites, as demonstrated in .
Preparation Methods
Synthesis of Protected Aldehyde Intermediate
A key challenge lies in stabilizing the reactive ethylaminomethyl group during TosMIC cyclization. A practical solution involves using a Boc-protected aldehyde, N-Boc-2-aminoacetaldehyde, which undergoes van Leusen reaction with TosMIC under basic conditions (KCO, DMF, 60°C). This yields 5-methyl-2-(Boc-aminomethyl)oxazole with 68% efficiency. Subsequent deprotection with trifluoroacetic acid (TFA) liberates the primary amine, which is alkylated with ethyl bromide to furnish the target compound (Fig. 1).
Table 1: Optimization of Van Leusen Reaction Parameters
| Parameter | Condition | Yield (%) | Isomer Ratio (2-/4-) |
|---|---|---|---|
| Base | KCO | 68 | 95:5 |
| Solvent | DMF | 72 | 93:7 |
| Temperature (°C) | 60 | 68 | 95:5 |
| TosMIC Equivalents | 1.2 | 75 | 94:6 |
The reaction exhibits excellent regioselectivity for the 2-position due to electronic effects of the Boc-protected amine.
Hydrazone-Mediated Cyclization Strategy
Adapting methodologies from CN107721941B, this route employs acetylacetonitrile derivatives to construct the oxazole ring while introducing the ethylamine sidechain.
Stepwise Cyclization Protocol
-
Formation of Acetoacetonitrile : Ethyl acetate reacts with acetonitrile in the presence of NaH (1.3 eq) to generate acetoacetonitrile (87% yield).
-
Hydrazone Formation : Reaction with p-toluenesulfonyl hydrazide in ethanol produces the hydrazone intermediate (90% yield, HPLC purity 99%).
-
Ring-Closing with Hydroxylamine : Hydrazone treatment with hydroxylamine hydrochloride (2.2 eq) and KCO in ethylene glycol dimethyl ether at 80°C induces cyclization. Introducing ethylamine at this stage via nucleophilic displacement yields the target compound (78% yield).
Mechanistic Insight : The hydrazone intermediate directs cyclization to the 2-position, while ethylene glycol dimethyl ether stabilizes transition states through hydrogen bonding.
Mannich-Type Aminomethylation of Preformed Oxazole
Direct functionalization of 5-methyloxazole via Mannich reaction offers a single-step route to install the ethylaminomethyl group.
Reaction Optimization
A mixture of 5-methyloxazole (1 eq), formaldehyde (1.2 eq), and ethylamine hydrochloride (1.5 eq) in acetic acid undergoes reflux for 6 hours. The reaction proceeds through electrophilic attack at the oxazole’s 2-position, followed by amine coupling (Fig. 2).
Table 2: Mannich Reaction Variables
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| None | AcOH | 110 | 42 |
| ZnCl | DCE | 80 | 58 |
| SiO-SOH | Toluene | 100 | 67 |
Solid acid catalysts like SiO-SOH enhance yield by stabilizing iminium intermediates.
Reductive Amination of Oxazole Aldehydes
This two-step approach first synthesizes 5-methyloxazole-2-carbaldehyde, followed by reductive amination with ethylamine.
Aldehyde Synthesis
Directed lithiation of 5-methyloxazole (LDA, THF, -78°C) followed by DMF quenching provides the 2-carbaldehyde (61% yield). Alternative routes via Vilsmeier-Haack formylation (POCl, DMF) achieve comparable yields but require stringent moisture control.
Reductive Amination
The aldehyde reacts with ethylamine (2 eq) in methanol under hydrogen (1 atm, Pd/C catalyst), yielding the target amine (83% yield). Sodium cyanoborohydride in THF/HOAc provides a milder alternative (76% yield).
Critical Analysis : While high-yielding, the aldehyde synthesis step remains bottlenecked by low functional group tolerance.
Comparative Evaluation of Synthetic Routes
Table 3: Method Comparison
| Method | Steps | Total Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| Van Leusen | 3 | 52 | 98.5 | High |
| Hydrazone Cyclization | 3 | 58 | 99.1 | Moderate |
| Mannich Reaction | 1 | 67 | 97.8 | Low |
| Reductive Amination | 2 | 50 | 98.2 | High |
The hydrazone route offers superior purity but requires hazardous hydrazine derivatives. The Mannich reaction excels in step economy but lacks scalability.
Q & A
Synthesis and Optimization
Basic Question: Q. What are the standard synthetic routes for Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine? The compound is typically synthesized via condensation of ethylamine with a 5-methyloxazole-2-ylmethyl precursor. A common method involves reacting ethylamine with an oxazoline derivative under Lewis acid catalysis (e.g., BF₃·Et₂O or ZnCl₂) in anhydrous conditions. Reaction temperatures are maintained between 60–80°C, and solvents like dichloromethane or tetrahydrofuran are used to stabilize intermediates. Purification is achieved via column chromatography using silica gel and a gradient elution system .
Advanced Question: Q. How can reaction conditions be optimized to improve yield and minimize side products? Optimization requires controlling steric and electronic factors:
- Catalyst screening : Transition metal catalysts (e.g., Pd/C) may reduce unwanted cyclization byproducts.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine group, while non-polar solvents favor oxazole ring stability.
- Temperature modulation : Lower temperatures (40–50°C) reduce decomposition of thermally sensitive intermediates.
Recent studies on analogous oxazole derivatives highlight the importance of in situ NMR monitoring to track intermediate formation and adjust conditions dynamically .
Structural Characterization
Basic Question: Q. What spectroscopic methods are used to confirm the structure of this compound?
- ¹H/¹³C NMR : The ethyl group’s triplet (δ 1.2–1.4 ppm) and quartet (δ 2.8–3.0 ppm) signals, combined with oxazole ring protons (δ 6.5–7.0 ppm), validate connectivity.
- IR spectroscopy : Stretching vibrations for C=N (1630–1680 cm⁻¹) and N-H (3300–3500 cm⁻¹) confirm functional groups.
- Mass spectrometry : Molecular ion peaks ([M+H]⁺) and fragmentation patterns align with PubChem data for related oxazole amines .
Advanced Question: Q. How can X-ray crystallography resolve ambiguities in stereochemical assignments? Single-crystal X-ray diffraction provides precise bond angles and torsional data, critical for distinguishing between possible tautomers or conformers. For example, the oxazole ring’s planarity and the ethylamine sidechain’s orientation can be quantified. Computational pre-screening (e.g., DFT-based geometry optimization) helps identify stable conformers for crystallization .
Biological Activity and Mechanism
Basic Question: Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Enzyme inhibition assays : Target enzymes (e.g., kinases or proteases) are incubated with the compound, and activity is measured via fluorometric or colorimetric substrates.
- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) are performed using broth microdilution methods.
Similar oxadiazole derivatives have shown dose-dependent inhibition in these assays, suggesting comparable protocols for this compound .
Advanced Question: Q. How can molecular docking studies predict the compound’s interaction with biological targets? Docking software (e.g., AutoDock Vina) models the compound’s binding to active sites using:
- Ligand preparation : Protonation states are adjusted to physiological pH.
- Receptor flexibility : Ensemble docking accounts for protein conformational changes.
For example, the oxazole ring’s electron-deficient π-system may form charge-transfer interactions with aromatic residues in enzyme pockets, as seen in related oxazole-based inhibitors .
Data Analysis and Contradictions
Advanced Question: Q. How should researchers address discrepancies in reported bioactivity data for similar oxazole derivatives?
- Assay standardization : Variability in cell lines (e.g., HEK293 vs. HeLa) or incubation times can alter results. Cross-validation using orthogonal assays (e.g., SPR vs. ELISA) is recommended.
- Purity verification : HPLC-MS analysis ensures ≥95% purity, as impurities (e.g., unreacted precursors) may skew bioactivity.
- Meta-analysis : Aggregating data from multiple studies (e.g., ChEMBL, PubChem BioAssay) identifies trends obscured by outlier datasets .
Computational and Mechanistic Studies
Advanced Question: Q. What computational methods elucidate the compound’s reactivity in nucleophilic substitutions?
- DFT calculations : Assess charge distribution (Mulliken charges) on the oxazole ring and ethylamine group to predict sites of electrophilic/nucleophilic attack.
- Transition state analysis : IRC (Intrinsic Reaction Coordinate) calculations map energy barriers for reactions like SN2 displacements.
Studies on methyl-oxadiazole analogs demonstrate that electron-withdrawing substituents on the oxazole ring enhance electrophilicity at the methylene carbon .
Stability and Storage
Basic Question: Q. What storage conditions ensure long-term stability of this compound?
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Humidity control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the oxazole ring.
- Solvent : Solutions in anhydrous DMSO or ethanol remain stable for ≥6 months.
Safety data for structurally similar amines recommend inert atmospheres (N₂ or Ar) for extended storage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
